Cas no 1279820-72-2 (1-benzyl-3-cyclopropylpiperazine)

1-Benzyl-3-cyclopropylpiperazine is a piperazine derivative featuring a benzyl group at the 1-position and a cyclopropyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its structural framework allows for further functionalization, making it valuable for designing ligands and modulators targeting central nervous system (CNS) receptors. The cyclopropyl group enhances conformational rigidity, potentially improving binding affinity and selectivity in drug discovery applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for reproducible synthetic outcomes.
1-benzyl-3-cyclopropylpiperazine structure
1279820-72-2 structure
Product Name:1-benzyl-3-cyclopropylpiperazine
CAS No:1279820-72-2
MF:C14H20N2
MW:216.322003364563
CID:5840440
PubChem ID:64834611
Update Time:2025-06-08

1-benzyl-3-cyclopropylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 3-cyclopropyl-1-(phenylmethyl)-
    • 1-benzyl-3-cyclopropylpiperazine
    • EN300-3059793
    • 1279820-72-2
    • AKOS014163720
    • Inchi: 1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-15-14(11-16)13-6-7-13/h1-5,13-15H,6-11H2
    • InChI Key: VRHIEXKAIFVDFY-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)CCNC(C2CC2)C1

Computed Properties

  • Exact Mass: 216.162648646g/mol
  • Monoisotopic Mass: 216.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 1.088±0.06 g/cm3(Predicted)
  • Boiling Point: 323.1±22.0 °C(Predicted)
  • pka: 9.19±0.40(Predicted)

1-benzyl-3-cyclopropylpiperazine Pricemore >>

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Additional information on 1-benzyl-3-cyclopropylpiperazine

Introduction to 1-Benzyl-3-Cyclopropylpiperazine (CAS No. 1279820-72-2)

1-Benzyl-3-cyclopropylpiperazine (CAS No. 1279820-72-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring substituted with a benzyl group and a cyclopropyl group. The combination of these substituents imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The piperazine moiety is a common structural element in many pharmaceuticals, known for its ability to modulate the activity of various receptors and enzymes. The presence of the benzyl group enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. Meanwhile, the cyclopropyl group introduces additional steric constraints, which can influence the compound's conformational flexibility and binding affinity to target proteins.

Recent studies have explored the pharmacological profile of 1-benzyl-3-cyclopropylpiperazine. One notable area of research is its potential as a modulator of serotonin receptors. Serotonin receptors play a crucial role in regulating mood, sleep, and appetite, making them important targets for the treatment of psychiatric disorders such as depression and anxiety. Research has shown that 1-benzyl-3-cyclopropylpiperazine exhibits selective binding to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This selectivity could be leveraged to develop more targeted and effective therapeutic agents with reduced side effects.

In addition to its serotonin receptor modulation properties, 1-benzyl-3-cyclopropylpiperazine has also been investigated for its potential as an analgesic agent. Pain management remains a significant challenge in clinical practice, and there is a continuous need for new analgesics with improved efficacy and safety profiles. Preclinical studies have demonstrated that 1-benzyl-3-cyclopropylpiperazine exhibits potent analgesic effects in animal models of pain, suggesting its potential as a novel analgesic compound.

The safety profile of 1-benzyl-3-cyclopropylpiperazine is another critical aspect of its evaluation. Toxicological studies have shown that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further research is needed to fully characterize its long-term safety and potential interactions with other medications.

In terms of chemical synthesis, 1-benzyl-3-cyclopropylpiperazine can be prepared through various routes, including the reaction of benzyl bromide with cyclopropylamine followed by cyclization to form the piperazine ring. The choice of synthetic method depends on factors such as yield, purity, and scalability. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on both laboratory and industrial scales.

The potential applications of 1-benzyl-3-cyclopropylpiperazine extend beyond pharmaceuticals. Its unique chemical properties make it an attractive candidate for use in other industries, such as materials science and analytical chemistry. For example, it can be used as a ligand in coordination chemistry or as a building block for the synthesis of more complex molecules.

In conclusion, 1-Benzyl-3-cyclopropylpiperazine (CAS No. 1279820-72-2) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its ability to modulate serotonin receptors and exhibit analgesic effects makes it a valuable candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and potential uses, highlighting its significance in the scientific community.

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